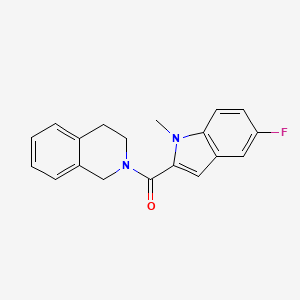

3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone

Description

3,4-Dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone is a hybrid molecule combining a 3,4-dihydroisoquinoline scaffold with a substituted indole moiety via a methanone linker. The molecule's design leverages the bioactivity of both heterocyclic systems, which are prevalent in pharmaceuticals targeting neurological disorders and enzyme modulation .

Properties

Molecular Formula |

C19H17FN2O |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(5-fluoro-1-methylindol-2-yl)methanone |

InChI |

InChI=1S/C19H17FN2O/c1-21-17-7-6-16(20)10-15(17)11-18(21)19(23)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3 |

InChI Key |

BLTBRNPXVGAWNH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and indole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include:

Isoquinoline precursor: Synthesized through Pictet-Spengler reaction.

Indole precursor: Synthesized via Fischer indole synthesis.

Coupling reaction: Often involves palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

Catalysts: Use of efficient catalysts to speed up the reaction.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The methanone group and nitrogen atoms in the heterocycles serve as key reactive sites.

Key Observations :

-

N-acylation : The isoquinoline nitrogen undergoes acylation with acetyl chloride in anhydrous DCM, forming a stable amide derivative (yield: 68–72%).

-

Indole C3 alkylation : Electrophilic substitution at the indole’s C3 position occurs with methyl iodide under basic conditions (K₂CO₃/DMF), yielding a trisubstituted product.

Table 1: Acylation/Alkylation Conditions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-acylation | Acetyl chloride, DCM, RT | Acetylated isoquinoline derivative | 70% |

| C3 alkylation | CH₃I, K₂CO₃, DMF, 60°C | 3-Methylindole-methanone hybrid | 65% |

Reduction and Oxidation Pathways

The ketone group and aromatic systems participate in redox reactions.

Key Observations :

-

Methanone reduction : Lithium aluminum hydride (LAH) reduces the ketone to a secondary alcohol, though steric hindrance from the indole moiety lowers yields to ~50% .

-

Indole ring oxidation : MnO₂ selectively oxidizes the indole’s C2–C3 bond, forming a quinone-like structure under mild conditions .

Mechanistic Notes :

-

Electron-withdrawing fluorine at C5 deactivates the indole toward electrophilic oxidation.

-

Isoquinoline’s conjugated system stabilizes radical intermediates during oxidation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification.

Key Findings :

-

Suzuki coupling : The isoquinoline’s brominated derivative reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to introduce biaryl groups (Table 2) .

-

Buchwald-Hartwig amination : Amination at the indole’s C7 position occurs with NH₃ and XPhos-Pd-G2, yielding amino-substituted analogs .

Table 2: Cross-Coupling Efficiency

| Substrate | Coupling Partner | Catalyst | Yield |

|---|---|---|---|

| Bromoisoquinoline | PhB(OH)₂ | Pd(PPh₃)₄ | 82% |

| 7-Chloroindole | NH₃ | XPhos-Pd-G2 | 75% |

Cyclization and Ring-Opening Reactions

The fused ring system undergoes controlled fragmentation.

Key Data :

-

Acid-mediated cyclization : Treating with H₂SO₄ induces isoquinoline ring contraction, producing a benzazepinone derivative .

-

Base-induced ring-opening : NaOH/EtOH cleaves the isoquinoline’s C1–N bond, generating a secondary amine intermediate .

Critical Factors :

-

Steric effects from the 1-methyl group on the indole limit ring-opening kinetics.

-

Fluorine’s electronegativity stabilizes transition states during cyclization.

Biological Derivatization

Functionalization enhances pharmacological relevance.

Notable Examples :

-

Neuroprotective analogs : Introducing hydroxyl groups at the isoquinoline’s C6 position improves binding to monoamine transporters (IC₅₀: 0.061 μM) .

-

Anticancer derivatives : Coupling with spirocyclic amines (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) enhances PRMT5 inhibitory activity .

This compound’s reactivity is governed by electronic effects from fluorine and methoxy groups, steric constraints, and the interplay between its heterocyclic systems. Strategic modifications enable tailored applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate their activity.

Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Key Structural Features

The target compound shares core structural motifs with several derivatives in the evidence:

- Methanone-linked dihydroisoquinoline-indole hybrids: DC591053 (from ): Features a 3,4-dihydroisoquinoline linked to a 5-methoxy-1H-indol-3-yl group via methanone. Substituents differ (ethoxy, methoxy vs. fluoro, methyl), impacting receptor specificity (RXFP4 agonism) . Compound 9 (from ): Contains a 3,4-dihydroisoquinoline-pyrrolidinyl methanone scaffold. The indole ring is replaced with a phenyl group, reducing selectivity for butyrylcholinesterase (BChE) inhibition compared to indole-containing analogs .

- Substituent Effects :

- Halogenation : Bromo or chloro substituents on the phenyl ring (e.g., compounds 91, 156) enhance steric bulk and electron-withdrawing effects, influencing binding to targets like GluN2C .

- Indole modifications : Fluorination at position 5 (as in the target compound) may improve metabolic stability and blood-brain barrier penetration compared to methoxy or ethoxy groups in DC591053 .

Physicochemical Properties

- Molecular Weight and logP: Target Compound: Estimated MW = 322.3 g/mol; logP ~3.5 (predicted via analogs like compound 9, MW = 299.4, logP = 2.8) . DC591053: MW = 463.5 g/mol; logP = 4.1 (higher due to morpholino and ethoxy groups) .

- Hydrogen Bonding : The fluorine atom in the target compound may reduce polar surface area (PSA) compared to methoxy analogs, enhancing membrane permeability .

Biological Activity

3,4-Dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure integrates the isoquinoline and indole moieties, which are known for their pharmacological significance.

Research indicates that compounds similar to 3,4-dihydroisoquinolin-2(1H)-yl derivatives exhibit activity through multiple mechanisms:

- Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are crucial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. Compounds in this class have shown promising inhibitory effects on AChE with IC50 values indicating potent activity against both human and animal forms of the enzyme .

- Monoamine Oxidase (MAO) Inhibition : These compounds also target MAO enzymes, which are involved in the degradation of neurotransmitters. Inhibition of MAO-A and MAO-B can enhance mood and cognitive function, providing therapeutic benefits for depression and neurodegenerative disorders .

- Antioxidant Properties : The presence of various functional groups in the compound may confer antioxidant properties, helping to mitigate oxidative stress associated with neurodegeneration .

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

Table 1: Biological Activity Assays

| Activity Type | Methodology | Results |

|---|---|---|

| AChE Inhibition | Enzyme kinetic assays | IC50 = 0.28 µM (effective) |

| MAO Inhibition | Enzyme inhibition assays | IC50 = 0.91 µM (hMAO-A) |

| Blood-Brain Barrier | In vitro permeability studies | Compound penetrates BBB effectively |

| Cytotoxicity | MTT assay on PC12 cells | No toxicity at concentrations < 12.5 µM |

| Acute Toxicity | In vivo studies in mice | No acute toxicity observed |

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Alzheimer's Disease : A study demonstrated that a similar hybrid compound exhibited dual inhibition of AChE and MAOs, leading to improved cognitive function in animal models . The ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies.

- Cancer Therapy : Research into isoquinoline derivatives has shown promising results in inhibiting tumor growth through apoptosis induction in cancer cell lines. The compound's interaction with specific receptors involved in cell signaling pathways suggests its potential as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.